Cas no 1643563-09-0 (2-(Ethyl-d5)aniline)

2-(Ethyl-d5)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-(Ethyl-d5)aniline
- 1643563-09-0
- F92374
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- Inchi: 1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3
- InChI Key: MLPVBIWIRCKMJV-UHFFFAOYSA-N
- SMILES: C([H])([H])(C1C=CC=CC=1N)C([H])([H])[H]
Computed Properties
- Exact Mass: 126.120533085g/mol
- Monoisotopic Mass: 126.120533085g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26Ų
2-(Ethyl-d5)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M2471935-5mg |
2-(Ethyl-d5)aniline |
1643563-09-0 | 95% | 5mg |
RMB 712.00 | 2025-02-20 | |
Cooke Chemical | M2471935-25mg |
2-(Ethyl-d5)aniline |
1643563-09-0 | 95% | 25mg |
RMB 2656.00 | 2025-02-20 |
2-(Ethyl-d5)aniline Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 2-(Ethyl-d5)aniline
Professional Introduction to Compound with CAS No. 1643563-09-0 and Product Name: 2-(Ethyl-d5)aniline
2-(Ethyl-d5)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1643563-09-0, is a specialized isotope-labeled compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound serves as a crucial intermediate in the development of various analytical methods and drug formulations, leveraging its unique isotopic properties for enhanced precision and sensitivity. The introduction of deuterium atoms (denoted by the suffix "-d5") modifies the physical and chemical characteristics of the molecule, making it particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications.
The structure of 2-(Ethyl-d5)aniline consists of an aniline core substituted with a deuterated ethyl group. This modification not only enhances the compound's stability under various experimental conditions but also allows for detailed structural elucidation and metabolic studies. In recent years, advancements in analytical chemistry have highlighted the importance of isotope-labeled compounds like 2-(Ethyl-d5)aniline in understanding complex biochemical pathways and drug interactions.
One of the most notable applications of 2-(Ethyl-d5)aniline is in the field of metabolomics, where it serves as an internal standard for quantifying aniline derivatives in biological samples. The deuterated version provides a distinct signal that can be easily differentiated from endogenous compounds, thereby improving the accuracy of metabolic profiling. This has been particularly useful in studying drug metabolism and toxicology, where precise quantification of metabolites is essential for understanding pharmacokinetic behavior.
Furthermore, 2-(Ethyl-d5)aniline has found utility in the synthesis of pharmaceutical intermediates. Its incorporation into larger molecular frameworks allows researchers to study the effects of isotopic substitution on reaction mechanisms and product yields. This has led to novel synthetic strategies that enhance efficiency and selectivity in drug development pipelines. For instance, the use of 2-(Ethyl-d5)aniline as a precursor has enabled the synthesis of complex heterocyclic compounds that exhibit promising biological activities.
Recent research has also explored the role of 2-(Ethyl-d5)aniline in computational chemistry and molecular modeling. The availability of high-quality NMR data for this compound has facilitated the development of accurate molecular models, which are critical for predicting protein-ligand interactions and designing targeted therapies. These models have been instrumental in understanding how small molecules interact with biological targets, thereby accelerating the discovery of new drugs.
The pharmaceutical industry has been particularly interested in leveraging 2-(Ethyl-d5)aniline for its potential in developing diagnostic tools. By incorporating this compound into biosensors and imaging agents, researchers aim to enhance detection methods for various diseases. The isotopic label provides a means to track the compound's distribution within biological systems, offering insights into disease progression and treatment efficacy.
In conclusion, 2-(Ethyl-d5)aniline (CAS No. 1643563-09-0) represents a significant advancement in both analytical chemistry and pharmaceutical research. Its unique isotopic properties make it an invaluable tool for studying metabolic pathways, synthesizing complex drug intermediates, and developing diagnostic technologies. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its role as a cornerstone in modern chemical biology.
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